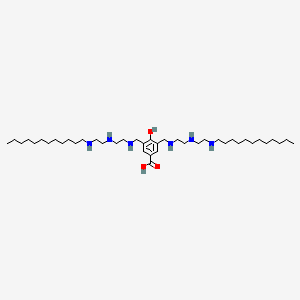
3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid is a complex organic compound with a unique structure that includes multiple amino and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core benzoic acid structure, followed by the introduction of the dodecylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution can result in the formation of various substituted derivatives.
Scientific Research Applications
3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple amino and hydroxy groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(2-dodecylthiocarbonothioylthio-1-oxopropoxy)benzoic acid
- 3,5-Bis[2-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-Dioxide Dimaleate
Uniqueness
3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid is unique due to its specific arrangement of amino and hydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
3,5-Bis(((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)methyl)-4-hydroxybenzoic acid, commonly referred to as 3,5-bis(4-hydroxybenzoic acid), is a complex organic compound with significant biological properties. Its unique structure, characterized by a long dodecyl chain and multiple amino groups, suggests potential applications in pharmaceuticals, cosmetics, and materials science.
- Molecular Formula : C₄₁H₈₀N₆O₃
- Molecular Weight : 705.11 g/mol
- Density : 0.987 g/cm³
- Boiling Point : 801.4 °C at 760 mmHg
- LogP : 9.815 (indicating high lipophilicity)
Biological Activity Overview
The biological activity of 3,5-bis(4-hydroxybenzoic acid) has been investigated in various studies, highlighting its potential as an antimicrobial agent and its role in metabolic processes.
Antimicrobial Activity
Research indicates that compounds similar to 3,5-bis(4-hydroxybenzoic acid) exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of hydroxybenzoic acid can inhibit the growth of various bacteria and fungi, suggesting that the dodecylamino group enhances membrane penetration and disrupts cellular integrity .
Metabolic Effects
The compound's interaction with metabolic pathways has also been studied:
- In a metabolic engineering context, the production of related compounds was optimized under low oxygen conditions, revealing that structural analogs could influence amino acid metabolism significantly .
Study on Hydroxybenzoic Acid Derivatives
A study focused on the effects of hydroxybenzoic acids on human health reported increased excretion of phenolic metabolites after dietary interventions. This suggests that these compounds may play a role in modulating gut microbiota and influencing health outcomes .
| Parameter | Organic Diet | Conventional Diet |
|---|---|---|
| Excretion of 4-HBA (mg) | Increased | Baseline |
| HDL Cholesterol (mg/dL) | 62 | 58 |
| CRP Levels (mg/dL) | Decreased | Stable |
Metabolic Engineering Insights
In metabolic pathways involving amino acids, it was observed that modifying oxygen levels significantly affects the production of related compounds. The engineered strains showed improved yields when supplemented with derivatives like 3,5-bis(4-hydroxybenzoic acid), indicating its potential as a precursor in biosynthetic pathways .
Properties
CAS No. |
3700-60-5 |
|---|---|
Molecular Formula |
C41H80N6O3 |
Molecular Weight |
705.1 g/mol |
IUPAC Name |
3,5-bis[[2-[2-(dodecylamino)ethylamino]ethylamino]methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C41H80N6O3/c1-3-5-7-9-11-13-15-17-19-21-23-42-25-27-44-29-31-46-35-38-33-37(41(49)50)34-39(40(38)48)36-47-32-30-45-28-26-43-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,42-48H,3-32,35-36H2,1-2H3,(H,49,50) |
InChI Key |
KGFIROGXAACOEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCNCCNCC1=CC(=CC(=C1O)CNCCNCCNCCCCCCCCCCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















